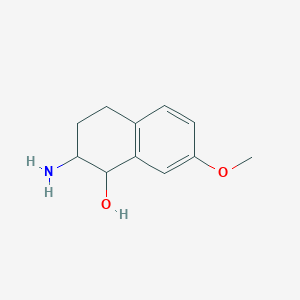
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is a coordination compound that features a pyridine ligand substituted with a tert-butylbenzene group and coordinated to an iridium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the coordination of the pyridine ligand to the iridium ion. One common method involves the reaction of 2-(4-tert-butylbenzene-6-id-1-yl)pyridine with an iridium precursor, such as iridium trichloride, in the presence of a suitable solvent like dichloromethane. The reaction is often carried out under reflux conditions to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur at the iridium center, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions result in the formation of new iridium-ligand complexes.
科学的研究の応用
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of OLEDs for display and lighting technologies due to its efficient phosphorescence.
作用機序
The mechanism by which 2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) exerts its effects involves the coordination of the iridium ion to the pyridine ligand, which stabilizes the complex and allows for efficient energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates, while in OLEDs, the compound’s photophysical properties enable efficient light emission.
類似化合物との比較
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the pyridine and iridium components.
4,4′,4-Tri-tert-Butyl-2,2′6′,2-terpyridine: A related ligand with multiple tert-butyl groups and pyridine units.
Uniqueness
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to its combination of a pyridine ligand with a tert-butylbenzene group and an iridium center. This combination imparts distinct photophysical properties and catalytic activity, making it valuable for applications in OLEDs and catalysis.
特性
分子式 |
C45H48IrN3 |
|---|---|
分子量 |
823.1 g/mol |
IUPAC名 |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
InChIキー |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


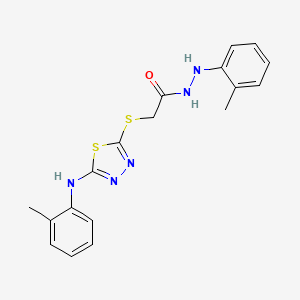
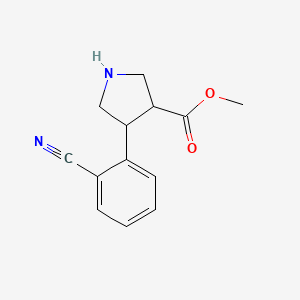
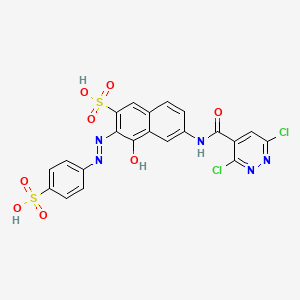
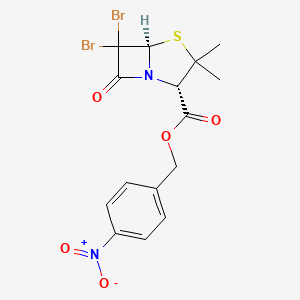
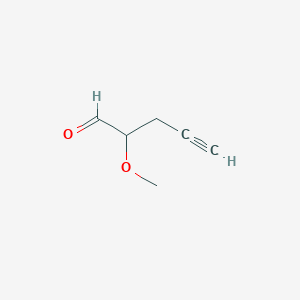
![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
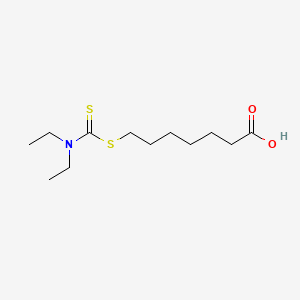
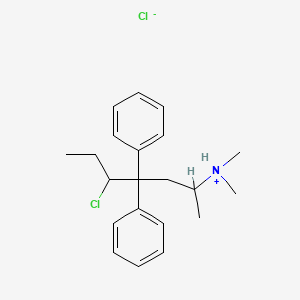

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
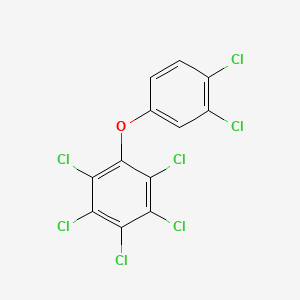
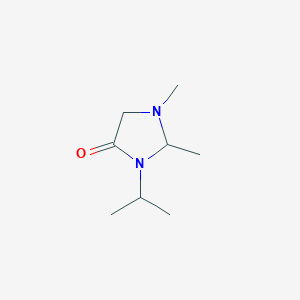
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
